molecular formula C10H8N2O4 B6260065 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid CAS No. 851170-83-7

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid

Cat. No. B6260065
CAS RN: 851170-83-7
M. Wt: 220.2
InChI Key:
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Description

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid (2-ODPA) is an important organic compound used in a wide variety of scientific research applications. It is a derivative of 2-hydroxybenzoic acid, which is an aromatic carboxylic acid found in many fruits and vegetables. 2-ODPA is used as a reagent in organic synthesis, as a substrate for enzyme-catalyzed reactions, and as a modifier for the properties of proteins and other biomolecules. In addition, 2-ODPA has been used in a number of studies to investigate the biochemical and physiological effects of different compounds and drugs.

Scientific Research Applications

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate for enzyme-catalyzed reactions, and as a modifier for the properties of proteins and other biomolecules. Additionally, 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has been used in studies to investigate the biochemical and physiological effects of different compounds and drugs.

Mechanism of Action

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has been found to inhibit the activity of certain protein kinases, such as protein kinase C (PKC) and protein kinase A (PKA).
Biochemical and Physiological Effects
2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has been found to have a number of biochemical and physiological effects. In vitro, 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has been found to inhibit the activity of certain protein kinases, such as protein kinase C (PKC) and protein kinase A (PKA). In vivo, 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid in lab experiments is its versatility. It can be used in a variety of ways, such as a reagent in organic synthesis, as a substrate for enzyme-catalyzed reactions, and as a modifier for the properties of proteins and other biomolecules. Additionally, 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has been found to have a number of biochemical and physiological effects, making it an ideal compound for use in studies investigating the biochemical and physiological effects of different compounds and drugs.
However, there are some limitations to using 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid in lab experiments. 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid is a highly reactive compound and can be toxic if not handled properly. Additionally, 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid can be difficult to synthesize, making it difficult to obtain in large quantities.

Future Directions

Given its wide range of applications, there are a number of potential future directions for research involving 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid. These include further investigations into the biochemical and physiological effects of 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid, as well as the development of new methods for synthesizing and purifying 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid. Additionally, further research could be conducted into the potential therapeutic applications of 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid, such as its use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Finally, further research could be conducted into the potential use of 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid as a substrate for enzyme-catalyzed reactions, such as the synthesis of pharmaceuticals and other compounds.

Synthesis Methods

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid can be synthesized in a variety of ways. It can be prepared from 2-hydroxybenzoic acid by a Friedel-Crafts acylation reaction with 1,3,4-oxadiazole. Alternatively, it can be synthesized from the reaction of 2-hydroxybenzoic acid with 1,3,4-oxadiazole-2-thione in the presence of a base. Additionally, 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid can be synthesized by the reaction of 2-hydroxybenzoic acid with 1,3,4-oxadiazole-2-thione in the presence of a catalytic amount of anhydrous aluminum chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid involves the reaction of 4-(1,3,4-oxadiazol-2-yl)phenol with chloroacetic acid in the presence of a base to form the intermediate 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid chloride. This intermediate is then treated with a base and water to yield the final product, 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid.", "Starting Materials": [ "4-(1,3,4-oxadiazol-2-yl)phenol", "Chloroacetic acid", "Base", "Water" ], "Reaction": [ "Step 1: 4-(1,3,4-oxadiazol-2-yl)phenol is reacted with chloroacetic acid in the presence of a base to form the intermediate 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid chloride.", "Step 2: The intermediate is then treated with a base and water to yield the final product, 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid." ] }

CAS RN

851170-83-7

Product Name

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid

Molecular Formula

C10H8N2O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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